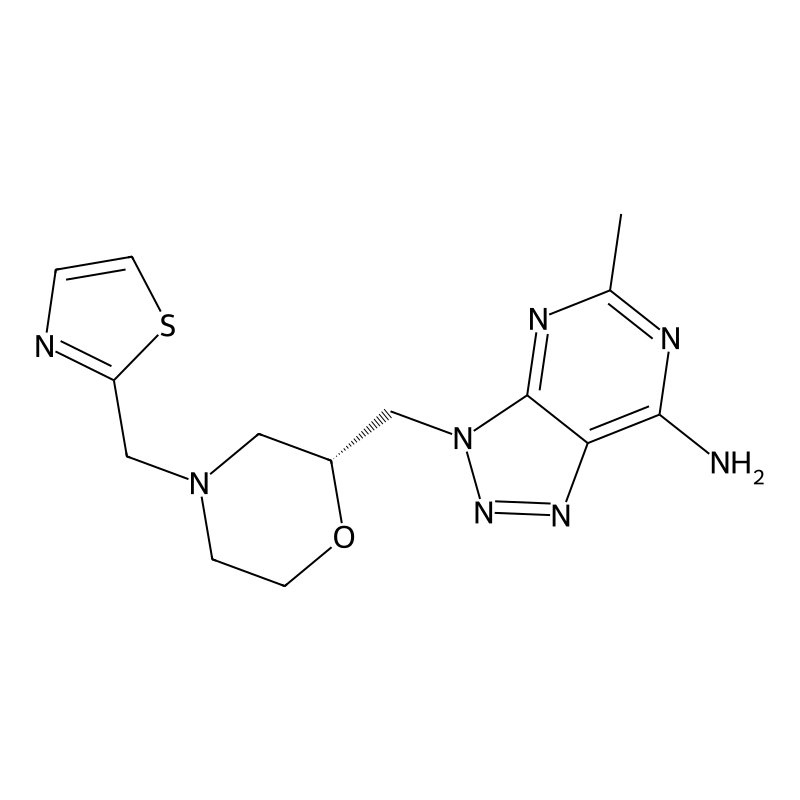

5-methyl-3-[[(2R)-4-(1,3-thiazol-2-ylmethyl)morpholin-2-yl]methyl]triazolo[4,5-d]pyrimidin-7-amine

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

PubChem Entry

A record for this compound exists in the PubChem database, a resource from the National Institutes of Health (NIH) containing information on small molecules. However, the PubChem entry for 5-methyl-3-[[(2R)-4-(1,3-thiazol-2-ylmethyl)morpholin-2-yl]methyl]triazolo[4,5-d]pyrimidin-7-amine does not mention any specific scientific research applications (PubChem: ).

Chemical Structure Analysis

Analysis of the compound's structure suggests potential areas for investigation. The presence of the triazolo[4,5-d]pyrimidine ring system is found in some known kinase inhibitors, a class of drugs that target enzymes involved in cell signaling pathways. Additionally, the thiazole moiety is present in various bioactive molecules. However, further research is needed to confirm any specific biological activity of 5-methyl-3-[[(2R)-4-(1,3-thiazol-2-ylmethyl)morpholin-2-yl]methyl]triazolo[4,5-d]pyrimidin-7-amine.

Future Research Directions:

- Studies to determine the biological activity and potential therapeutic applications of 5-methyl-3-[[(2R)-4-(1,3-thiazol-2-ylmethyl)morpholin-2-yl]methyl]triazolo[4,5-d]pyrimidin-7-amine are warranted.

- In-vitro and in-vivo experiments could be conducted to assess its effects on various cellular processes and disease models.

5-methyl-3-[[(2R)-4-(1,3-thiazol-2-ylmethyl)morpholin-2-yl]methyl]triazolo[4,5-d]pyrimidin-7-amine, also known as PF 04671536 hydrochloride, is a potent and selective inhibitor of phosphodiesterase 8B and phosphodiesterase 8A. This compound has garnered interest in the field of medicinal chemistry due to its ability to enhance insulin secretion in a glucose-dependent manner, making it a potential therapeutic agent for diabetes management. The molecular formula of this compound is C14H18N8OS·HCl, with a molecular weight of 382.87 g/mol.

- Oxidation: Under specific conditions, PF 04671536 can be oxidized to yield various oxidized derivatives.

- Reduction: Reduction reactions can modify the functional groups present in the compound.

- Substitution: The compound can participate in substitution reactions, particularly at the thiazole and morpholine moieties, allowing for the creation of derivatives with varying properties.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride.

PF 04671536 exhibits significant biological activity by acting as an inhibitor of phosphodiesterase enzymes. The inhibition of phosphodiesterase 8A and 8B leads to increased levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) within cells. These second messengers play critical roles in various signaling pathways, particularly those involved in insulin secretion from pancreatic islet cells. Enhanced cAMP levels modulate downstream signaling pathways that can improve glucose homeostasis, making this compound a candidate for diabetes treatment.

The synthesis of PF 04671536 typically involves a multi-step process that includes:

- Formation of the triazolopyrimidine core: This step lays the foundation for the compound's structure.

- Functionalization: Subsequent steps involve adding various functional groups to enhance biological activity.

- Formation of the hydrochloride salt: This final step improves the stability and solubility of the compound, making it more suitable for pharmaceutical applications.

The primary application of PF 04671536 is in the field of diabetes research, where it is studied for its potential to enhance insulin secretion and improve glucose metabolism. Its selective inhibition of phosphodiesterase enzymes makes it a valuable tool for understanding cAMP signaling pathways in pancreatic cells. Additionally, this compound may have implications in other areas such as cancer research due to its effects on cellular proliferation and signaling pathways.

Interaction studies involving PF 04671536 have shown that it can sensitize certain cancer cell lines to chemotherapy agents. For instance, studies indicate that this compound enhances the sensitivity of squamous cell carcinoma lines to pemetrexed treatment by modulating Protein Kinase A and Protein Kinase G signaling pathways. This interaction suggests potential applications beyond diabetes management, particularly in oncology.

When comparing PF 04671536 with similar compounds, several notable analogs are identified:

| Compound Name | Structure | Key Features |

|---|---|---|

| Compound A | Structure A | Inhibitor of phosphodiesterase 4 |

| Compound B | Structure B | Selective inhibitor for phosphodiesterase 10A |

| Compound C | Structure C | Known for anti-inflammatory properties |

These compounds share structural similarities but differ in their selectivity for phosphodiesterase isoforms and their respective biological activities. PF 04671536 is unique due to its high selectivity for phosphodiesterase 8A and B, distinguishing it from others that may target different isoforms or exhibit broader activity profiles.